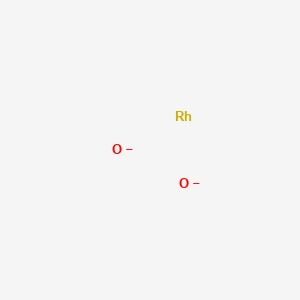
Rhodium (IV) oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium (IV) oxide is a compound that involves the interaction between rhodium and oxygen. Rhodium is a rare, hard, silvery-white metal that belongs to the platinum group of metals. It is known for its remarkable corrosion resistance and high reflectance. Rhodium frequently exists as a free metal or as an alloy with similar metals and is seldom found as a chemical compound in nature .
Métodos De Preparación
The preparation of Rhodium (IV) oxide typically involves the interaction of rhodium with oxygen under specific conditions. One common method is the high-temperature interaction of rhodium with oxygen storage components in three-way catalysts. This involves the use of ceria (CeO2) or ceria-zirconia (CeZrO2) as supports, with rhodium loading in the range of 0.01–1 wt%. The preparation method includes incipient wetness impregnation, followed by characterization through X-ray diffraction, surface area measurements, and electron microscopy .
Análisis De Reacciones Químicas
Rhodium (IV) oxide undergoes various chemical reactions, including oxidation and reduction. Rhodium does not react with oxygen under normal conditions, but when heated to 600°C, it is oxidized to Rh(III) oxide (Rh2O3). Rhodium also reacts with halogens to form corresponding rhodium halides, such as rhodium(III) fluoride (RhF6) and rhodium(III) chloride (RhCl6) . These reactions typically involve high temperatures and specific reagents.
Aplicaciones Científicas De Investigación
Rhodium (IV) oxide has several scientific research applications, particularly in catalysis. It is used in three-way catalysts for the reduction of nitrogen oxides to nitrogen and oxygen, carbonylation of methanol, and reduction of benzene to cyclohexane . Additionally, it plays a role in the oxygen reduction reaction (ORR) in electrochemical energy conversion devices, such as fuel cells . The compound’s unique properties make it valuable in various industrial and environmental applications.
Mecanismo De Acción
The mechanism of action of Rhodium (IV) oxide involves its interaction with molecular targets and pathways. In catalysis, rhodium complexes facilitate the reduction of nitrogen oxides and other pollutants by providing active sites for the reactions. The interaction with oxygen storage components, such as ceria, enhances the oxygen storage and release performance, leading to efficient catalytic activity . In electrochemical applications, the compound’s ability to undergo redox reactions plays a crucial role in energy conversion processes .
Comparación Con Compuestos Similares
Rhodium (IV) oxide can be compared with other compounds involving platinum group metals, such as platinum(IV) oxide (PtO2) and palladium(II) oxide (PdO). While all these compounds exhibit catalytic properties, this compound is unique due to its high thermal stability and resistance to corrosion . Similar compounds include rhodium(III) oxide (Rh2O3), rhodium(III) fluoride (RhF6), and rhodium(III) chloride (RhCl6) .
Propiedades
Fórmula molecular |
O2Rh-4 |
|---|---|
Peso molecular |
134.904 g/mol |
Nombre IUPAC |
oxygen(2-);rhodium |
InChI |
InChI=1S/2O.Rh/q2*-2; |
Clave InChI |
TXQOQFTUUROIDJ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[Rh] |
SMILES canónico |
[O-2].[O-2].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1a,6-Dihydro-1h-cyclopropa[a]inden-6a-yl)-4,5-dihydro-1h-imidazole](/img/structure/B1640630.png)
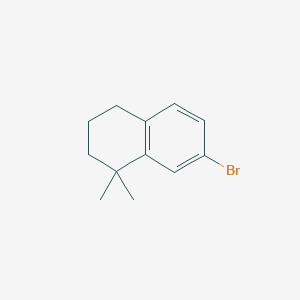
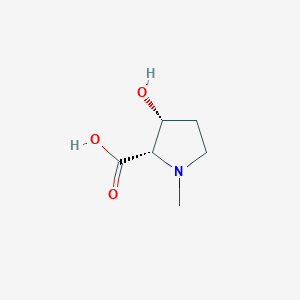
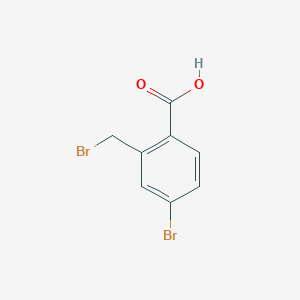
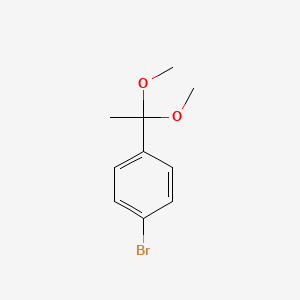

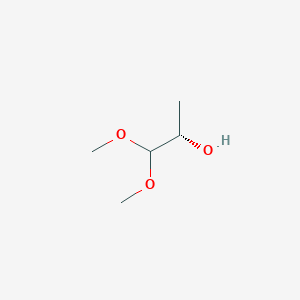
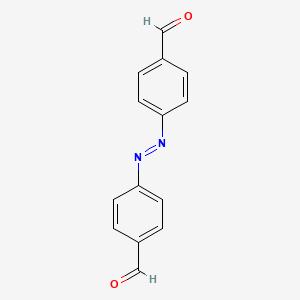
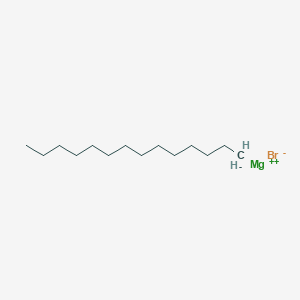
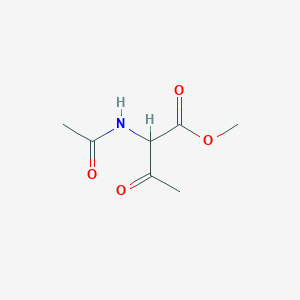
![gamma-[4-(p-Chloro-alpha-hydroxybenzyl)piperidino]-p-fluorobutyrophenone](/img/structure/B1640686.png)
![BenzaMide, N-[(1S,2R)-1-[(3,5-difluorophenyl)Methyl]-2-hydroxy-2-[(2R,4R)-4-phenoxy-2-pyrrolidinyl]ethyl]-3-[[(2R)-2-(MethoxyMethyl)-1-pyrrolidinyl]carbonyl]-5-Methyl-](/img/structure/B1640692.png)
